molecular formula C11H11NO B13694913 2-Cyclopropyl-4-methoxybenzonitrile

2-Cyclopropyl-4-methoxybenzonitrile

Cat. No.: B13694913
M. Wt: 173.21 g/mol
InChI Key: VGIHJKCNJHEEML-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methoxybenzonitrile is an organic compound characterized by a cyclopropyl group attached to a benzene ring, which also bears a methoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Cyclopropyl-4-methoxybenzaldehyde or 2-Cyclopropyl-4-methoxybenzoic acid.

    Reduction: Formation of 2-Cyclopropyl-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropyl-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-methoxybenzonitrile is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyl-4-methoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-13-10-5-4-9(7-12)11(6-10)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

VGIHJKCNJHEEML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C2CC2

Origin of Product

United States

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